molecular formula C7H13Br2O4P B12680098 5,5-Bis(bromomethyl)-2-ethoxy-1,3,2-dioxaphosphorinane 2-oxide CAS No. 42983-32-4

5,5-Bis(bromomethyl)-2-ethoxy-1,3,2-dioxaphosphorinane 2-oxide

Cat. No.: B12680098
CAS No.: 42983-32-4
M. Wt: 351.96 g/mol
InChI Key: QDYVUMSONFTXBY-UHFFFAOYSA-N
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Description

5,5-Bis(bromomethyl)-2-ethoxy-1,3,2-dioxaphosphorinane 2-oxide is an organophosphorus compound known for its unique structural properties and reactivity. This compound features a dioxaphosphorinane ring with bromomethyl and ethoxy substituents, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Bis(bromomethyl)-2-ethoxy-1,3,2-dioxaphosphorinane 2-oxide typically involves the reaction of 2,2-bis(bromomethyl)-1,3-propanediol with ethyl phosphorodichloridate in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like tetrahydrofuran at room temperature. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5,5-Bis(bromomethyl)-2-ethoxy-1,3,2-dioxaphosphorinane 2-oxide undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl groups can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ethoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiolate, or primary amines in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include substituted dioxaphosphorinane derivatives, hydroxyl derivatives, and various oxidized or reduced forms of the original compound.

Scientific Research Applications

5,5-Bis(bromomethyl)-2-ethoxy-1,3,2-dioxaphosphorinane 2-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-Bis(bromomethyl)-2-ethoxy-1,3,2-dioxaphosphorinane 2-oxide involves its interaction with nucleophilic sites in target molecules. The bromomethyl groups act as electrophilic centers, facilitating nucleophilic substitution reactions. The ethoxy group can also participate in hydrolysis, leading to the formation of reactive intermediates that can further interact with biological or chemical targets.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Bis(bromomethyl)-2-methoxy-1,3,2-dioxaphosphorinane 2-oxide
  • 5,5-Bis(chloromethyl)-2-ethoxy-1,3,2-dioxaphosphorinane 2-oxide
  • 5,5-Bis(bromomethyl)-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide

Uniqueness

Compared to similar compounds, 5,5-Bis(bromomethyl)-2-ethoxy-1,3,2-dioxaphosphorinane 2-oxide is unique due to its specific combination of bromomethyl and ethoxy substituents. This combination provides distinct reactivity patterns and makes it particularly useful in applications requiring selective nucleophilic substitution and hydrolysis reactions.

Properties

CAS No.

42983-32-4

Molecular Formula

C7H13Br2O4P

Molecular Weight

351.96 g/mol

IUPAC Name

5,5-bis(bromomethyl)-2-ethoxy-1,3,2λ5-dioxaphosphinane 2-oxide

InChI

InChI=1S/C7H13Br2O4P/c1-2-11-14(10)12-5-7(3-8,4-9)6-13-14/h2-6H2,1H3

InChI Key

QDYVUMSONFTXBY-UHFFFAOYSA-N

Canonical SMILES

CCOP1(=O)OCC(CO1)(CBr)CBr

Origin of Product

United States

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